molecular formula C13H17NO2 B14348865 N-(4-Ethoxy-3,5-dimethylphenyl)prop-2-enamide CAS No. 90256-89-6

N-(4-Ethoxy-3,5-dimethylphenyl)prop-2-enamide

Cat. No.: B14348865
CAS No.: 90256-89-6
M. Wt: 219.28 g/mol
InChI Key: VDNFBBOTGMNRMG-UHFFFAOYSA-N
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Description

N-(4-Ethoxy-3,5-dimethylphenyl)prop-2-enamide is an organic compound with the molecular formula C13H17NO2 It is characterized by the presence of an ethoxy group, two methyl groups, and a prop-2-enamide moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxy-3,5-dimethylphenyl)prop-2-enamide typically involves the reaction of 4-ethoxy-3,5-dimethylphenylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxy-3,5-dimethylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-Ethoxy-3,5-dimethylphenyl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Ethoxy-3,5-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Ethoxy-3-methoxyphenyl)prop-2-enamide
  • N-(4-Ethoxy-3,5-dimethylphenyl)-2,2-dimethylpropanamide

Uniqueness

N-(4-Ethoxy-3,5-dimethylphenyl)prop-2-enamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

CAS No.

90256-89-6

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-(4-ethoxy-3,5-dimethylphenyl)prop-2-enamide

InChI

InChI=1S/C13H17NO2/c1-5-12(15)14-11-7-9(3)13(16-6-2)10(4)8-11/h5,7-8H,1,6H2,2-4H3,(H,14,15)

InChI Key

VDNFBBOTGMNRMG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1C)NC(=O)C=C)C

Origin of Product

United States

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